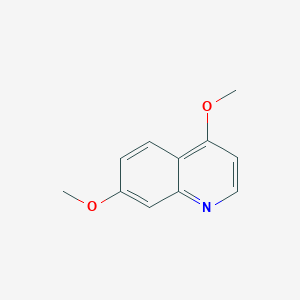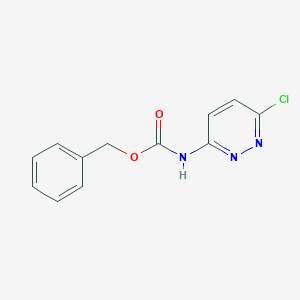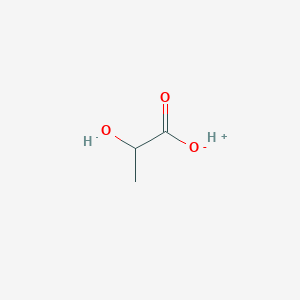
Hydron;2-hydroxypropanoate
Übersicht
Beschreibung
Hydron;2-hydroxypropanoate, also known as lactic acid, is a type of organic acid that is commonly found in various foods and beverages. It is also produced by the body during intense physical activity. In recent years, it has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Toxicology and Workplace Safety
- Experimental Toxicology : 2-Hydroxypropanoic (lactic) acid is extensively utilized in various industries, necessitating the regulation of its content in workplace air. It has been classified as a substance with non-specific irritant effects after a single-dose intranasal instillation. A study conducted found that the threshold for single-dose inhalation exposure is 20 mg/m³, leading to the establishment of an indicative safe exposure level (ISEL) for 2-hydroxypropanoic acid in workplace air at 1.0 mg/m³ aerosol (Turkina, Pryzyhlei, & Grushka, 2021).
Chemical Interactions and Applications
- Ethyl Lactate and CO2 Solubility : Ethyl lactate (ethyl 2-hydroxypropanoate) shows potential as an eco-friendly solvent in food, pharmaceutical, and fine chemical industries. Its phase behavior with CO2 is vital for modeling processes like supercritical extraction. A study reported the solubility of CO2 in ethyl lactate rich liquid phase at various temperatures and pressures (Bermejo, Ibáñez, Stateva, & Fornari, 2013).
- Synthesis of 2-Hydroxypropanoic Acid Derivatives : A series of 2-hydroxypropanoic acid derivatives were synthesized and evaluated for their antimicrobial potential. QSAR studies highlighted the importance of molecular connectivity index in describing their activities (Bansal, Kumar, & Narasimhan, 2013).
- Oligomer Distribution in Concentrated Lactic Acid : In concentrated lactic acid solutions, oligomer distribution arises via intermolecular esterification. Understanding this distribution is crucial for industrial applications of lactic acid (Vu et al., 2005).
Biomedical and Material Science Applications
- Polyvinyl Alcohol/2-Hydroxypropanoic Acid Films : The interaction of polyvinyl alcohol with 2-hydroxypropanoic acid affects mechanical, thermal, and antibacterial properties of resultant flexible films. This has implications for medical device development (Hrabalíková et al., 2015).
- Polyhydroxyalkanoates in Tissue Engineering : Polyhydroxyalkanoates, including derivatives of hydroxypropanoic acid, have been explored as biomaterials for tissue engineering applications, showing promise in the development of medical devices and implants (Chen & Wu, 2005).
Eigenschaften
IUPAC Name |
hydron;2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



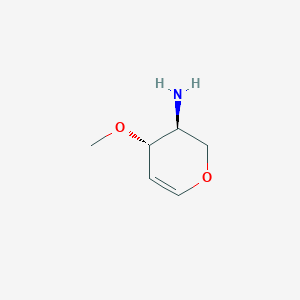

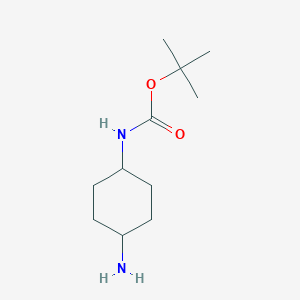

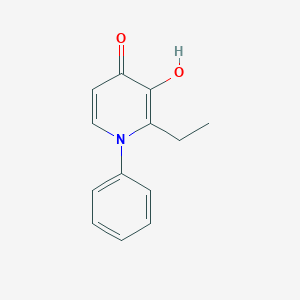
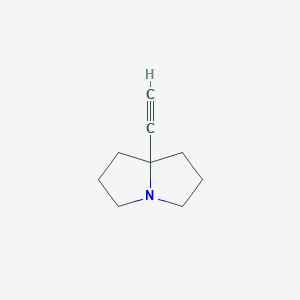
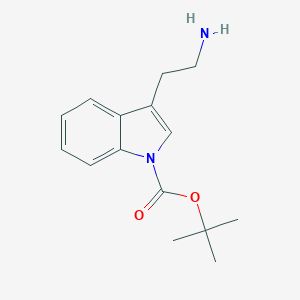
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)
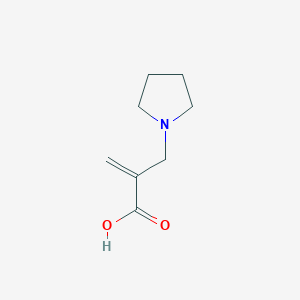
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

